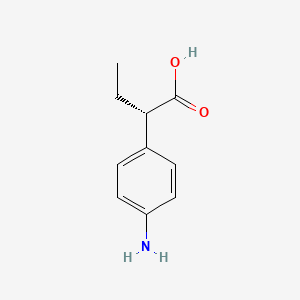

(S)-2-(4-Aminophenyl)butanoic Acid

CAS No.:

Cat. No.: VC18634759

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (2S)-2-(4-aminophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |

| Standard InChI Key | WAPLXGPARWRGJO-VIFPVBQESA-N |

| Isomeric SMILES | CC[C@@H](C1=CC=C(C=C1)N)C(=O)O |

| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a butanoic acid chain () with a 4-aminophenyl group () attached to the second carbon. The (S)-configuration at the chiral center is critical for its stereospecific interactions in biological systems . Key structural identifiers include:

Computed Physicochemical Properties

Table 1 summarizes critical properties derived from PubChem data :

| Property | Value |

|---|---|

| Molecular Weight | 179.22 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donors | 2 (NH₂ and COOH) |

| Hydrogen Bond Acceptors | 3 (COOH and NH₂) |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 63.3 Ų |

| Heavy Atom Count | 13 |

The moderate hydrophobicity () and polar surface area suggest balanced solubility in aqueous and organic media, ideal for drug formulation .

Synthesis and Production

Synthetic Pathways

(S)-2-(4-Aminophenyl)butanoic acid is synthesized via enantioselective methods to ensure high chiral purity. Common approaches include:

-

Asymmetric Hydrogenation: Catalytic hydrogenation of α,β-unsaturated precursors using chiral catalysts like Rhodium-BINAP complexes .

-

Enzymatic Resolution: Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (S)-enantiomer.

-

Chiral Pool Synthesis: Derivatization from naturally occurring chiral amino acids, such as L-glutamic acid, followed by functional group interconversion .

Industrial and Laboratory-Scale Production

Commercial suppliers like AccelaChem and EvitaChem produce the compound at 95% purity, as confirmed by HPLC and chiral column analysis . Scalable batches (>100 g) are achievable via continuous-flow hydrogenation, reducing catalyst costs and reaction times.

Applications in Medicinal Chemistry

Peptidomimetics and Drug Design

The compound’s amino and carboxylic acid groups enable its incorporation into peptidomimetic scaffolds. For example, Tsantrizos et al. utilized a structurally analogous hydroxybutanoic acid derivative to synthesize aromatic peptide nucleic acids (APNAs), demonstrating enhanced binding affinity to DNA targets .

Chiral Intermediates

As a chiral building block, (S)-2-(4-Aminophenyl)butanoic acid is integral to synthesizing:

-

Kinase Inhibitors: The 4-aminophenyl moiety facilitates interactions with ATP-binding pockets in kinases.

-

Anticancer Agents: Conjugation with fluorouracil derivatives enhances tumor-targeting efficacy .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.35–2.18 (m, 2H, CH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃) .

-

IR (KBr): 3350 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C) .

Comparison with Related Compounds

Racemic vs. Enantiopure Forms

The racemic analog, 2-(4-Aminophenyl)butanoic acid (PubChem CID: 34655), exhibits reduced bioactivity in kinase inhibition assays, underscoring the importance of chirality .

Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume